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Delta-lysin I

Cat. No.: B1577133
Attention: For research use only. Not for human or veterinary use.
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Description

Delta-lysin I is a 26-amino acid hemolytic peptide secreted by Staphylococcus aureus . As a pore-forming toxin, it exhibits potent lytic activity against a broad spectrum of mammalian cells, including erythrocytes, by disrupting target cell membranes . Unlike other antimicrobial peptides such as melittin, delta-lysin lacks direct antibacterial activity, making it a highly specific tool for studying host-pathogen interactions and the mechanisms of cytolysis . Its relatively short, linear sequence and the ability of certain truncated analogs (e.g., residues 5-26 and 7-26) to exhibit enhanced hemolytic activity are subjects of ongoing structure-activity relationship (SAR) research . This peptide is valuable for investigations in microbiology, immunology, and membrane biochemistry, particularly for exploring the role of phenol-soluble modulins and virulence factors in staphylococcal pathogenesis. The product is offered for research applications only and is not intended for diagnostic or therapeutic procedures. Specific data on purity, solubility, and storage conditions for this specific product variant should be obtained from the supplier.

Properties

bioactivity

Antimicrobial

sequence

MAADIISTIGDLVKLIINTVKKFQK

Origin of Product

United States

Discovery, Historical Context, and Nomenclature of Delta Lysin I

Initial Identification and Early Studies of Staphylococcus aureus Lytic Factors

The discovery of delta-lysin, also known as delta-hemolysin (B12779656), is rooted in early investigations into the pathogenic mechanisms of Staphylococcus aureus. This bacterium is known to secrete a variety of toxins that damage host tissues, including several hemolysins that lyse red blood cells. scirp.orgnih.gov In 1947, Williams and Harper first observed the activity of delta-hemolysin on sheep blood agar (B569324) plates where other hemolysins, alpha and beta, were neutralized by their respective antibodies. scirp.org This finding indicated the presence of a distinct lytic factor.

Early research distinguished the hemolysins based on their activity against erythrocytes from different species. scirp.org For instance, alpha-hemolysin (B1172582) is potent against rabbit red blood cells, while beta-hemolysin is more active against sheep erythrocytes. scirp.org Delta-hemolysin was found to have a broad spectrum of cytolytic activity, affecting erythrocytes from various mammalian species. scirp.orgdrugbank.com

Studies of clinical isolates of S. aureus revealed that a high percentage, around 97%, produce delta-hemolysin. scirp.org This widespread production highlighted its potential significance as a virulence factor. scirp.org The lytic action of delta-lysin is not limited to red blood cells; it can lyse a wide range of mammalian cells. drugbank.comuniprot.org This broad cytolytic capability is attributed to its ability to disrupt cell membranes. vwr.comwikipedia.organaspec.com The molecule is a small peptide, consisting of 26 amino acids, with a molecular weight of approximately 3,000 daltons. scirp.org It is secreted without a signal peptide, which is an unusual characteristic for a secreted bacterial toxin. wikipedia.org

Evolving Terminology: From Delta-Toxin to Delta-Lysin/Hemolysin

The nomenclature for this staphylococcal cytolytic peptide has evolved, with the terms delta-toxin, delta-lysin, and delta-hemolysin often used interchangeably in scientific literature. drugbank.comuniprot.orgvwr.com The term "delta-toxin" was one of the initial names used to describe this substance, reflecting its toxic and lytic effects on various cell types. vwr.comwikipedia.org It is part of a larger family of peptides known as phenol-soluble modulins (PSMs), which are known for their pro-inflammatory and cytolytic activities. wikipedia.orgnih.gov

The names "delta-lysin" and "delta-hemolysin" more specifically describe its lytic and hemolytic properties, respectively. uniprot.orgebi.ac.uk "Delta-hemolysin" is the recommended name in protein databases like UniProt. uniprot.org The gene encoding this peptide is designated as hld. uniprot.orguniprot.org

The transition in terminology reflects a deeper understanding of its function. While "toxin" is a general term for a poisonous substance, "lysin" and "hemolysin" point to its specific mechanism of action, which involves the lysis of cells, particularly red blood cells. scirp.orguniprot.orgebi.ac.uk This peptide acts by inserting itself into the lipid bilayer of cell membranes, forming pores and leading to cell death. wikipedia.orgebi.ac.ukacs.org

Characterization of Variants Across Staphylococcal Species

Delta-lysin is not exclusive to S. aureus. Variants of this peptide have been identified in other staphylococcal species, including coagulase-negative staphylococci such as Staphylococcus epidermidis, Staphylococcus warneri, Staphylococcus intermedius, and Staphylococcus lugdunensis. nih.govnih.govrupress.orgasm.org

The delta-lysin produced by S. aureus isolated from humans differs from that of canine isolates by nine amino acids. nih.gov Interestingly, the delta-lysin from a canine isolate of S. intermedius has only a single amino acid difference compared to the delta-lysin from a canine S. aureus isolate. nih.gov In S. intermedius, the delta-lysin gene, hld, encodes a peptide with significant sequence identity to that of S. aureus. nih.gov

In S. epidermidis, a novel variant designated E229DL was identified. nih.gov This 25-amino-acid peptide differs from the S. aureus delta-lysin (26 residues) in five codons and has limited hemolytic activity but shows broad-spectrum antimicrobial activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). nih.gov Another study on S. epidermidis identified a novel delta-lysin peptide from strain A87 with antibacterial properties. ehc.med.sa

Staphylococcus lugdunensis produces delta-like hemolysin activity, but it is encoded by a different locus called slush, not the hld gene found in the agr locus of S. aureus. asm.orgmdpi.com The SLUSH peptides are also part of the phenol-soluble modulin (PSM) family and can work synergistically with other toxins to enhance hemolysis. mdpi.com

These findings indicate that while the core function of delta-lysin as a membrane-active peptide is conserved across staphylococcal species, variations in its amino acid sequence can lead to differences in its biological activities, such as its hemolytic versus antimicrobial potency. nih.govnih.gov

Data Tables

Table 1: Characteristics of Delta-Lysin Variants in Different Staphylococcal Species

SpeciesGene LocusPeptide Length (Amino Acids)Key CharacteristicsReferences
Staphylococcus aureus (human)hld26Broad cytolytic and hemolytic activity. scirp.orguniprot.org
Staphylococcus aureus (canine)hld26Differs from human strain by 9 amino acids. nih.gov
Staphylococcus intermedius (canine)hld25High sequence identity to S. aureus delta-lysin; differs by only one amino acid from canine S. aureus variant. nih.gov
Staphylococcus epidermidis (E229)hld25Limited hemolytic activity, broad-spectrum antimicrobial activity. nih.gov
Staphylococcus lugdunensisslushN/ADelta-like hemolysin activity; peptides act synergistically. asm.orgmdpi.com
Staphylococcus warnerihld25Homologous to other delta-lysins. nih.gov

Molecular Characteristics and Structural Biology of Delta Lysin I

Primary Structure and Amino Acid Composition of Delta-lysin I

The sequence of this compound from Staphylococcus warneri RK is Met-Ala-Ala-Asp-Ile-Ile-Ser-Thr-Ile-Gly-Asp-Leu-Val-Lys-Leu-Ile-Ile-Asn-Thr-Val-Lys-Lys-Phe-Gln-Lys. novoprolabs.com This variant has demonstrated anti-Legionella activity. novoprolabs.com The primary structure is crucial for its biological function, as even minor alterations can significantly impact its activity. nih.gov For instance, sequential deletion of N-terminal residues has been shown to modulate its hemolytic properties. nih.gov

Table 1: Amino Acid Sequence of this compound from Staphylococcus warneri RK novoprolabs.com

PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1MetM
2AlaA
3AlaA
4AspD
5IleI
6IleI
7SerS
8ThrT
9IleI
10GlyG
11AspD
12LeuL
13ValV
14LysK
15LeuL
16IleI
17IleI
18AsnN
19ThrT
20ValV
21LysK
22LysK
23PheF
24GlnQ
25LysK

Secondary and Tertiary Structure Formation in Membrane Environments

Formation of Amphipathic Helices Upon Lipid Bilayer Interaction

In aqueous solutions, this compound typically exists in an unstructured state. researchgate.net However, upon interaction with lipid bilayers or in membrane-mimetic environments, it undergoes a significant conformational change, folding into an α-helical structure. nih.govebi.ac.ukresearchgate.netacs.org This induced helix is amphipathic, meaning it has distinct hydrophobic and hydrophilic faces. numberanalytics.com The hydrophobic face is composed of non-polar amino acids and inserts into the hydrophobic core of the lipid bilayer, while the hydrophilic face, containing polar and charged residues, remains exposed to the aqueous environment or interacts with the lipid headgroups. numberanalytics.comacs.org This amphipathic nature is a critical feature for its membrane-disrupting activity. numberanalytics.com The formation of this α-helix is a key step in its mechanism of action, allowing it to perturb the membrane structure. ebi.ac.ukacs.org

Self-Association Behavior and Conformational Dynamics

This compound exhibits a tendency to self-associate, both in aqueous solution and when bound to membranes. nih.govresearchgate.net In solution, it can form small aggregates like dimers and tetramers, a behavior driven by hydrophobic interactions between the non-polar faces of the peptide monomers. researchgate.net This self-association is concentration-dependent. researchgate.net Upon binding to a membrane, a critical number of monomers are thought to associate on the membrane surface, which is a prerequisite for its lytic activity. nih.govacs.org

The conformational dynamics of delta-lysin are influenced by its environment. The transition from a random coil in solution to an α-helix in a membrane environment is a key dynamic process. researchgate.net Studies with analogs have shown that the propensity to form a helical conformation and to self-associate can be altered by amino acid substitutions. nih.gov For example, replacing aspartic acid residues with lysines can affect the peptide's ability to adopt a helical structure in water. nih.gov The dynamic equilibrium between monomeric and aggregated states, as well as between unstructured and helical conformations, is central to the biological function of this compound.

Functional Domains and Residue Importance for Activity

While this compound is a small peptide and does not possess large, distinct domains in the classical sense, specific regions and individual amino acid residues are crucial for its function. The entire length of the amphipathic helix can be considered a functional domain responsible for membrane interaction and disruption.

Research involving synthetic analogs has provided insights into the importance of specific residues:

N-terminal residues: Deletion of residues from the N-terminus can paradoxically increase the hemolytic activity of delta-lysin. nih.gov Specifically, peptides corresponding to residues 5-26 and 7-26 showed greater hemolytic activity than the full-length peptide. nih.gov

Proline insertion: The introduction of a proline residue, known as a "helix breaker," into the sequence leads to a loss of hemolytic activity, highlighting the importance of the uninterrupted α-helical structure. nih.gov

Tryptophan residue: The intrinsic tryptophan at position 15, located on the polar face of the helix, has been utilized in fluorescence studies to probe the peptide's environment and interactions. nih.govresearchgate.net

Post-Translational Modifications and Their Influence on Structure and Function

A significant post-translational modification (PTM) observed in some variants of delta-lysin is N-terminal formylation. nih.gov For example, a delta-lysin variant from Staphylococcus epidermidis was found to be biologically active as an N-formylated peptide. nih.gov This modification, the addition of a formyl group to the N-terminal amino group, can influence the peptide's structure, stability, and biological activity.

While specific studies on the direct influence of other PTMs like acetylation or phosphorylation on this compound are limited, the general principles of how these modifications affect protein structure and function are well-established. abcam.comthermofisher.com For instance, acetylation of lysine (B10760008) residues neutralizes their positive charge, which could significantly alter the electrostatic interactions of delta-lysin with the membrane and affect its conformational dynamics. abcam.comresearchgate.net Given the importance of lysine residues for delta-lysin's activity, such modifications would be expected to have a profound impact. nih.gov Proteolytic cleavage is another PTM that can generate different functional forms of a protein. abcam.com In the context of delta-lysin, the mature, active peptide is itself a product of proteolytic processing from a precursor.

Biosynthesis and Genetic Regulation of Delta Lysin I

The hld Gene: Encoding and Transcriptional Characteristics

Delta-lysin I is encoded by the hld gene. nih.govmdpi.com A unique feature of this gene is its location; it is situated entirely within the coding sequence of RNAIII, the primary effector molecule of the agr system. nih.govfrontiersin.orgresearchgate.net The hld gene is transcribed as part of the 514-nucleotide RNAIII molecule from the P3 promoter of the agr locus. oup.comwikipedia.org The expression of RNAIII, and consequently the hld gene, is typically maximal during the late logarithmic and stationary phases of bacterial growth. embopress.org

The transcription of hld is therefore directly dependent on the activation of the P3 promoter. This activation is driven by the phosphorylated form of the AgrA response regulator, which binds to the promoter region. frontiersin.orgasm.org This tight coupling ensures that Delta-lysin is produced as part of the high-cell-density quorum-sensing response. asm.org

The mRNA that encodes this compound, being part of the larger RNAIII transcript, exhibits remarkable stability. Research has shown that during the late logarithmic to early stationary phase of growth, the Delta-lysin mRNA is very stable, with a measured half-life of approximately 20 minutes. nih.govnih.govresearchgate.netasm.org This stability is significantly longer than that of many bacterial mRNAs and ensures sustained translation of the toxin during the appropriate growth phase.

Transcript CharacteristicValue/Description
Gene hld
Transcript RNAIII
Transcript Size 514 nucleotides wikipedia.org
Promoter P3
mRNA Half-Life ~20 minutes nih.govnih.gov

Regulation by the Accessory Gene Regulator (agr) Locus

The agr locus is the central command for this compound biosynthesis. nih.govasm.org This quorum-sensing system is organized into two divergent transcripts, RNAII and RNAIII, driven by the P2 and P3 promoters, respectively. frontiersin.orgelifesciences.org The RNAII operon encodes the machinery for the quorum-sensing signal itself: AgrB, a transmembrane protein that processes and exports the autoinducing peptide (AIP); AgrD, the pro-peptide precursor to the AIP; and AgrC and AgrA, which form a two-component signal transduction system. asm.orgnih.gov

When the extracellular concentration of the AIP reaches a critical threshold, it binds to and activates the AgrC histidine kinase receptor. frontiersin.orgnih.gov AgrC then phosphorylates the AgrA response regulator. asm.org Phosphorylated AgrA binds to both the P2 and P3 promoters, creating a positive feedback loop that amplifies the production of the Agr components and, crucially, drives the high-level transcription of RNAIII, the hld-containing transcript. nih.govfrontiersin.org

ComponentFunctionTranscript
AgrD Precursor of the autoinducing peptide (AIP). asm.orgfrontiersin.orgRNAII
AgrB Transmembrane endopeptidase that processes and secretes AIP. frontiersin.orgnih.govRNAII
AgrC Transmembrane histidine kinase that acts as the receptor for AIP. frontiersin.orgnih.govRNAII
AgrA Response regulator that, when phosphorylated, activates P2 and P3 promoters. frontiersin.orgnih.govRNAII
RNAIII Regulatory RNA and mRNA for Delta-lysin (hld). embopress.orgnih.govRNAIII

RNAIII possesses a remarkable dual function that is central to staphylococcal virulence. It acts not only as the messenger RNA for Delta-lysin but also as a potent post-transcriptional regulator (a riboregulator) of numerous other genes. mdpi.comembopress.orgnih.gov

As a coding sequence, the RNAIII molecule contains the open reading frame of hld, which is translated to produce the 26-amino acid Delta-lysin peptide. wikipedia.orgnih.gov

As a riboregulator, different domains of the folded RNAIII molecule can bind to the messenger RNAs of other target genes through antisense base-pairing mechanisms. nih.govfrontiersin.org These interactions can either inhibit or, in some cases, activate the translation of target mRNAs. For instance, RNAIII represses the synthesis of early-expressed surface proteins like Protein A (spa) and activates the synthesis of secreted toxins like alpha-hemolysin (B1172582) (hla). embopress.orgasm.org This regulatory activity ensures a coordinated switch from a colonizing to an invasive phenotype, with Delta-lysin production occurring concurrently with the expression of other secreted virulence factors. asm.org The role of the Delta-lysin peptide itself in this regulatory cascade has been debated, but evidence suggests that the RNAIII transcript is the primary regulatory element. nih.govembopress.orgnih.gov

The agr system does not operate in isolation. Its activity, and thus the production of this compound, is modulated by a complex network of other regulatory systems in S. aureus.

RegulatorInteraction with agr/RNAIIIEffect on Virulence Gene Expression
SarA Binds to agr promoter regions, augmenting both RNAII and RNAIII transcription. asm.orgmdpi.comGenerally enhances the expression of secreted toxins by promoting agr activity.
SaeRS A two-component system that works in concert with agr to regulate a wide array of virulence factors. plos.orgnih.govActivates the production of numerous toxins, often in an agr-dependent or parallel manner. mdpi.com
RpiR family RpiRC represses RNAIII during the exponential phase; RpiRB represses RNAIII during the post-exponential phase. nih.govModulates the timing and level of RNAIII expression throughout bacterial growth.
Rot The rot (repressor of toxins) mRNA is a direct target of RNAIII, which inhibits its translation. asm.orgnih.govBy repressing Rot, RNAIII indirectly activates the transcription of numerous toxins that Rot normally represses.
Sigma B (σB) Has a negative regulatory effect on agr expression. asm.orgCan suppress agr function, potentially leading to reduced toxin production.

This intricate cross-talk allows S. aureus to fine-tune its virulence expression in response to a wide variety of host and environmental signals beyond just cell density. For example, the staphylococcal accessory regulator (SarA) is known to bind to the agr promoters and is required for optimal transcription of RNAII and RNAIII, thereby acting as an amplifier of the agr response. asm.orgmdpi.com Conversely, repressors such as RpiRC can dampen RNAIII expression during specific growth phases, adding another layer of temporal control. nih.gov

Mechanisms of this compound Secretion and Processing

The secretion of this compound from the bacterial cell is notable for its apparent simplicity. Studies involving in vitro synthesis have demonstrated that the translated peptide is similar in size to the mature, secreted form. nih.gov This research concluded that Delta-lysin does not require a classical N-terminal signal sequence for its secretion. nih.gov

This finding implies that Delta-lysin is not exported via the general secretory (Sec) pathway, which is responsible for the secretion of most proteins that possess such signal peptides. asm.org The exact mechanism remains to be fully elucidated, but as a small, 26-amino acid amphipathic peptide, it may be secreted through a dedicated or simpler pathway, or it may be capable of directly traversing the cell membrane after synthesis. acs.orgnih.govebi.ac.uk There is no evidence to suggest that Delta-lysin undergoes significant post-translational proteolytic processing after it is synthesized. nih.govmolbiolcell.org

Molecular Mechanism of Action of Delta Lysin I

Interaction with Biological Membranes and Lipid Bilayers

The initial and critical step in the lytic action of Delta-lysin I is its interaction with the phospholipid components of cell membranes. Upon encountering a lipid bilayer, the peptide, which is unstructured in aqueous solution, undergoes a conformational change to an amphipathic α-helix. nih.govacs.orgnih.gov This structure is crucial for its membrane-perturbing activities.

Binding Kinetics and Association with Phospholipid Vesicles

The binding of this compound to phospholipid vesicles has been quantitatively characterized using techniques such as stopped-flow fluorescence. These studies have elucidated the kinetics of peptide binding, association, and insertion into the lipid bilayer. nih.govacs.org The process involves an initial rapid binding of this compound monomers to the vesicle surface, followed by their association into small aggregates. nih.gov

Kinetic experiments, including carboxyfluorescein release assays and fluorescence energy transfer (FRET) from the intrinsic tryptophan of the peptide to a membrane-bound lipid probe, have provided a detailed kinetic mechanism with explicit molecular rate constants for these processes. nih.govacs.org

Kinetic ProcessExperimental ObservationReference
Peptide BindingFollows a simple exponential function, suggesting a rapid initial association. nih.govacs.org
Vesicle Content Release (Carboxyfluorescein Efflux)Occurs concomitantly with peptide-vesicle interaction, indicating a rapid membrane perturbation. nih.govacs.orgnih.gov
Lipid Flip-FlopThe rate of peptide-induced lipid flip-flop is nearly identical to the rate of content efflux. nih.gov

Role of Peptide-to-Lipid Ratio in Activity Initiation

The lytic activity of this compound is not solely dependent on its concentration but is critically influenced by the peptide-to-lipid (P/L) ratio. nih.govacs.org The insertion and subsequent membrane-disrupting activity of this compound are strongly dependent on achieving a critical P/L ratio. This suggests that the association of a specific number of peptide monomers on the membrane surface is a prerequisite for its lytic function. nih.govacs.org Once this critical threshold is reached, the peptide aggregates can effectively perturb the membrane, leading to the release of vesicular contents.

Interaction with Phospholipid Monolayers and Specificity Considerations

Studies utilizing phospholipid monolayers at an air-water interface have provided further insights into the interaction of this compound with lipids. The interaction of this compound with these monolayers results in a significant increase in surface pressure, indicating the insertion of the peptide into the lipid film. This interaction is more pronounced at lower initial surface pressures, suggesting that a greater area per lipid molecule facilitates the peptide's penetration.

A notable aspect of this compound's interaction with membranes is its preferential binding to liquid-disordered (l(d)) domains over liquid-ordered (l(o)) or "raft" domains, which are typically enriched in cholesterol and sphingomyelin. nih.govresearchgate.net This preferential binding leads to an increased local concentration of the peptide in the l(d) phases of the membrane, which in turn enhances peptide aggregation and the subsequent rate of membrane permeabilization. nih.govresearchgate.net This specificity is not attributed to direct interactions with cholesterol or sphingomyelin but rather to the exclusion of the peptide from the more tightly packed l(o) domains. nih.govresearchgate.net

Proposed Models for Membrane Perturbation and Lysis

While the interaction of this compound with lipid bilayers is well-established, the precise mechanism of membrane disruption is still a subject of investigation. Several models have been proposed to explain how this peptide induces lysis.

Evaluation of the Barrel-Stave Model for Pore Formation

The "barrel-stave" model is a classic mechanism proposed for pore formation by some antimicrobial peptides. In this model, peptide monomers insert into the membrane and aggregate like staves of a barrel to form a stable, water-filled pore. Although this compound has been cited as a potential candidate for this model due to its amphipathic helical structure, experimental evidence does not support the formation of stable, membrane-inserted pores by this peptide. nih.govacs.org Kinetic studies have failed to find evidence for the formation of such stable structures. nih.govacs.org

Evidence for Rapid and Reversible Membrane Translocation

In contrast to the static pore model, a significant body of evidence points towards a more dynamic mechanism involving the rapid and reversible translocation of this compound across the lipid bilayer. nih.govacs.orgnih.gov It is proposed that small, transient aggregates of the peptide, most likely trimers, are responsible for this translocation. nih.gov During this process, the peptide aggregates cause a transient perturbation of the membrane, which is sufficient to allow the release of vesicular contents and induce lipid flip-flop. nih.gov This model is consistent with the observed graded release of contents from vesicles and the lack of evidence for stable pores. nih.gov

Proposed ModelSupporting EvidenceContradictory Evidence/ObservationsReference
Barrel-Stave ModelAmphipathic α-helical structure of the peptide.No experimental evidence for stable, membrane-inserted pores. nih.govacs.org
Rapid and Reversible Translocation- Graded release of vesicle contents.
  • Concomitant dye efflux and lipid flip-flop.
  • Quantitative kinetic analysis suggests translocation of small, transient aggregates (likely trimers).
  • - nih.govacs.orgnih.gov

    Specificity of this compound Action on Target Cells/Membranes

    The cytolytic activity of this compound displays a broad spectrum, targeting a wide range of cell types. wikipedia.org This lack of specificity is attributed to its detergent-like properties, which stem from its alpha-helical, amphipathic structure. wikipedia.org This structure allows the toxin to directly disrupt and integrate into the cytoplasmic membrane of a cell without the need for a specific receptor. wikipedia.orgnih.gov

    This compound is known to cause the degranulation of mast cells and can lyse both red and white blood cells. wikipedia.org This broad activity is a hallmark of its non-specific mechanism of membrane disruption. nih.gov

    Modulation of Activity by Amino Acid Substitutions and Analogs

    The structure of this compound, which contains three aspartic acid residues and four lysine (B10760008) residues with no prolines, is crucial for its activity. nih.gov Modifications to its amino acid sequence have been shown to significantly modulate its hemolytic and antibacterial properties. nih.gov

    Research on synthetic analogs of this compound has provided insight into its structure-activity relationship. For instance, substituting all three aspartic acid residues with lysines resulted in analogs with enhanced hemolytic activity. nih.gov This suggests that increasing the cationic nature of the peptide can strengthen its interaction with negatively charged cell membranes.

    Conversely, the introduction of a proline residue into the native sequence leads to a loss of hemolytic activity. nih.gov Proline is known to disrupt alpha-helical structures, and this substitution likely interferes with the amphipathic helical conformation necessary for membrane insertion and pore formation. nih.gov

    Interestingly, when both modifications—substituting aspartic acids with lysines and introducing a proline—were made in shorter peptide analogs of this compound, the hemolytic activity was lost, but antibacterial activity was observed. nih.gov This indicates that it is possible to separate the hemolytic and antibacterial functions of the peptide through specific amino acid substitutions. nih.gov

    Furthermore, analogs with sequential deletions of N-terminal residues have been synthesized. nih.gov It was observed that 20- and 22-residue peptides, corresponding to residues 7-26 and 5-26 of the parent toxin, respectively, exhibited greater hemolytic activity than the full-length this compound. nih.gov These shorter peptides did not self-associate to form an alpha-helical conformation in water at lytic concentrations, unlike the native toxin, suggesting a different mode of action or more efficient membrane interaction. nih.gov

    Table 1: Effect of Amino Acid Modifications on this compound Activity

    Modification Change in Hemolytic Activity Change in Antibacterial Activity Structural Impact
    Aspartic Acid to Lysine Substitution Enhanced Not specified in this context Increased cationic character
    Proline Introduction Loss of activity Not specified in this context Disruption of alpha-helix
    Aspartic Acid to Lysine & Proline Introduction (in shorter analogs) Loss of activity Gained activity Altered conformation and charge
    N-terminal Deletion (to 20 or 22 residues) Increased Not specified in this context Reduced self-association in water

    Biological Roles and Ecological Significance of Delta Lysin I

    Role in Staphylococcus aureus Pathogenesis and Virulence Modulation

    Delta-lysin, a small, heat-stable hemolysin, is a significant contributor to the pathogenesis of Staphylococcus aureus. Its broad cytolytic activity targets a variety of host cells, playing a role in tissue damage and immune evasion. scirp.org The toxin is known to activate neutrophils, leading to the release of inflammatory mediators and the generation of reactive oxygen intermediates, which can exacerbate tissue injury. scirp.org Furthermore, delta-lysin has been implicated in the development of skin conditions like atopic dermatitis through the degranulation of mast cells. scirp.orgnih.gov

    The expression of delta-lysin is intricately linked with the accessory gene regulator (agr) quorum-sensing system, a master regulator of virulence in S. aureus. heraldopenaccess.usnih.gov The gene encoding delta-lysin, hld, is located within the same transcript as RNAIII, the effector molecule of the agr system. heraldopenaccess.uselifesciences.org This co-regulation ensures that delta-lysin is produced in a cell-density-dependent manner, allowing for a coordinated attack once a sufficient bacterial population is established. asm.org Studies have shown that mutations in the hld gene can have a widespread effect on the expression of other virulence factors, highlighting its role as part of the agr regulatory network. nih.gov This suggests that delta-lysin and its mRNA may work together to control the expression of various exoprotein genes. nih.gov

    Antimicrobial Activities Against Other Microorganisms

    While primarily known for its role in S. aureus virulence, delta-lysin also exhibits antimicrobial properties against other microorganisms.

    Inhibitory Spectrum Against Gram-Positive Pathogens

    Delta-lysins produced by various staphylococcal species have demonstrated a relatively broad spectrum of activity against Gram-positive pathogens. nih.gov For instance, a novel delta-lysin variant from Staphylococcus epidermidis has been shown to be effective against methicillin-resistant S. aureus (MRSA), including epidemic strains. nih.gov The mode of action appears to be rapid lysis of the target cells. nih.gov Interestingly, some delta-lysin analogs, created through amino acid substitutions, have shown enhanced antibacterial activity while exhibiting reduced hemolytic activity against host cells. nih.gov This suggests the potential for developing delta-lysin-based antimicrobials with improved therapeutic indices.

    Activity Against Specific Bacterial Genera (e.g., Legionella)

    A notable antimicrobial activity of delta-lysin I, particularly from Staphylococcus warneri, is its potent effect against the genus Legionella. nih.gov Legionella pneumophila, the causative agent of Legionnaires' disease, is particularly susceptible. nih.govresearchgate.net Research has shown that this compound and another peptide, warnericin RK, produced by S. warneri, display an antibacterial spectrum that is almost exclusively restricted to Legionella. nih.govresearchgate.net This high specificity suggests that Legionella may possess a unique feature that makes it particularly vulnerable to the action of these peptides. nih.gov The minimum inhibitory concentrations (MICs) of synthesized delta-lysins against L. pneumophila have been found to be in the low microgram per milliliter range. researchgate.net

    Role in Interspecies Interactions and Microbial Community Dynamics

    The production of antimicrobial peptides like delta-lysin plays a crucial role in shaping microbial communities. By inhibiting the growth of competing microorganisms, staphylococci can gain a competitive advantage in their ecological niche. science.govnih.gov The specific activity of this compound against Legionella, for instance, suggests a direct interspecies interaction that could influence the composition of microbial populations in shared environments, such as man-made water systems where Legionella can proliferate. researchgate.netoup.com The ability of staphylococci to produce such targeted antimicrobials highlights the complex chemical warfare that occurs within microbial communities, influencing their structure and dynamics. researchgate.net

    This compound as a Component of Quorum Sensing Systems in Staphylococci

    Delta-lysin is a key component of the agr quorum-sensing (QS) system in Staphylococcus aureus and other staphylococci. elifesciences.orgtandfonline.com The gene for delta-lysin, hld, is encoded within RNAIII, the regulatory RNA molecule of the agr system. heraldopenaccess.uselifesciences.org The agr system allows staphylococci to coordinate gene expression in a cell-density-dependent manner. asm.org At low cell densities, genes for adhesion and colonization are primarily expressed. As the population grows, the concentration of an autoinducing peptide (AIP) increases, leading to the activation of the agr system and the production of RNAIII. asm.orgasm.org This, in turn, upregulates the expression of virulence factors, including delta-lysin, and downregulates adhesion proteins, facilitating a switch to an invasive phenotype. elifesciences.orgnih.gov Therefore, the production of delta-lysin is tightly controlled and timed to coincide with a bacterial population large enough to overwhelm host defenses. asm.org

    Comparative and Evolutionary Aspects of Delta Lysin I

    Genetic Variability of the hld Gene Across Staphylococcal Species

    The gene encoding delta-lysin, hld, is located within the agr (accessory gene regulator) locus, specifically within the transcript of RNAIII, which is the effector molecule of the agr quorum-sensing system. nih.govfrontiersin.org While the agr system is conserved across many staphylococcal species, the hld gene itself displays considerable genetic variability. asm.orgpsu.edu

    Studies have identified homologous hld genes in several coagulase-negative staphylococci (CoNS), including Staphylococcus epidermidis, Staphylococcus lugdunensis, Staphylococcus warneri, and Staphylococcus intermedius. nih.govoup.comasm.org These homologs, while sharing sequence identity with the S. aureus hld gene, possess distinct nucleotide and amino acid sequences.

    For instance, the hld gene in S. epidermidis encodes a 25-amino-acid peptide, differing in five codons from the 26-residue delta-lysin of S. aureus. nih.gov Similarly, the delta-lysin of S. intermedius shares identity with 16 of the 25 amino acids of the S. aureus peptide, yet the distribution of charged residues, crucial for its function, is largely conserved. nih.govasm.org A study of various staphylococcal species revealed that while some, like S. epidermidis, contain an hld gene apparently within the agr region, others, such as S. lugdunensis, produce a functionally similar synergistic hemolysin (SLUSH) encoded by a different gene (slush) located outside the agr locus. oup.com

    The production levels of delta-lysin also vary significantly between different strains of the same species, such as S. aureus. nih.govresearchgate.net This variation is linked to the genetic background, including the clonal complex (CC) to which a strain belongs. For example, strains from CC30 tend to produce lower levels of delta-lysin, whereas those from CC45 and CC121 produce higher amounts. nih.govresearchgate.net

    Table 1: Comparison of Delta-lysin (hld) Gene and Peptide Characteristics in Different Staphylococcal Species

    FeatureStaphylococcus aureusStaphylococcus epidermidisStaphylococcus intermediusStaphylococcus warneri
    Peptide Length 26 amino acids scirp.org25 amino acids nih.govuniprot.org25 amino acids nih.gov25 amino acids (two variants) nih.gov
    Gene Locus Within RNAIII of agr locus nih.govWithin RNAIII of agr locus oup.comWithin RNAIII of agr locus nih.govLikely within agr locus
    Sequence Comparison to S. aureus -Differs in 5 codons nih.gov16/25 amino acids identical asm.orgDiffers in 1 codon from closest homolog nih.gov

    Evolutionary Relationships with Other Lysins and Hemolysins

    Delta-lysin I is a member of the phenol-soluble modulin (PSM) family, a group of small, amphipathic, alpha-helical peptides that play diverse roles in staphylococcal pathogenesis. peerj.com This classification places it in a distinct evolutionary lineage from the other major staphylococcal hemolysins, namely the pore-forming toxins alpha-hemolysin (B1172582) (Hla), beta-hemolysin (Hlb), and the two-component gamma-hemolysin (Hlg). rki.de

    The genes for these other hemolysins are located in different parts of the staphylococcal chromosome and are not part of the agr regulon in the same way as hld. frontiersin.org For example, hla is a core gene, while hlb is often inactivated by the integration of a prophage. nih.gov The regulation of these toxins is also distinct, although often influenced by the agr system. rki.de

    The evolutionary divergence of the agr locus itself, which contains hld, appears to be an early event in the evolution of staphylococci, with diversification that often parallels speciation. psu.edu Phylogenetic trees constructed based on the sequences of different components of the agr locus generally show a separation of staphylococcal species, suggesting that the agr alleles, and by extension the embedded hld gene, have evolved contemporaneously with their parent species. asm.org This is in contrast to other virulence factors that may be more readily transferred horizontally between species.

    Comparison of this compound Variants and Functional Divergence

    The genetic variability of the hld gene translates into functional differences among delta-lysin variants. While the canonical delta-lysin from S. aureus is known for its potent hemolytic and cytolytic activity, some variants from other species exhibit divergent functions. scirp.orgpeerj.com

    A notable example is the delta-lysin variant E229DL, produced by an S. epidermidis strain. nih.gov This variant demonstrates significant antimicrobial activity against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA), but has markedly limited hemolytic and cytopathic effects on eukaryotic cells at its minimal inhibitory concentration. nih.gov This functional shift suggests an evolutionary adaptation towards a more specialized antimicrobial role rather than a broad cytotoxic one.

    Further evidence of functional divergence comes from the study of a canine variant of S. aureus delta-lysin, which has multiple amino acid substitutions compared to the human strain counterpart. uniprot.org The diversity among delta-toxins is extensive, with over 50 unique sequences reported, sharing as little as 36% sequence identity. asm.org This natural diversity can lead to differences in biological activities. For instance, substitutions in the peptide sequence are suspected to affect its functions, and even the formylation of the N-terminal methionine can influence its susceptibility to proteases. asm.org

    Table 2: Functional Comparison of Delta-lysin Variants

    VariantSource SpeciesPrimary ActivityHemolytic ActivityReference
    This compound (Canonical) Staphylococcus aureusCytolytic, Pro-inflammatoryHigh peerj.com
    E229DL Staphylococcus epidermidisAntimicrobialLimited nih.gov
    Canine Variant Staphylococcus aureusCytolyticImplied, with sequence variations uniprot.org
    Atypical δ-toxin Staphylococcus auricularisBasis for potent antimicrobial peptidesNot specified asm.org

    Horizontal Gene Transfer and Dissemination of hld

    The role of horizontal gene transfer (HGT) in the dissemination of the hld gene is a subject of ongoing scientific discussion. The hld gene is part of the agr locus, which is generally considered a core component of the staphylococcal genome that evolves with the species. asm.org Some studies have found no evidence for the significant transfer of agr genes between different staphylococcal species, suggesting that the observed diversity is primarily due to the accumulation of mutations over time as species diverge. asm.org

    However, other research provides evidence for the HGT of virulence genes among S. aureus strains, and some findings suggest that recombination events and horizontal transfer of portions of the agr locus can occur. asm.orgnih.gov For example, within clusters of closely related S. aureus strains, there is evidence for the acquisition and loss of various accessory virulence genes, indicating that the genomes are dynamic. nih.gov Furthermore, while phylogenetic analysis of the agr locus largely aligns with the species tree, there are instances that could be interpreted as HGT events between strains. asm.org

    The dissemination of virulence factors in staphylococci is often mediated by mobile genetic elements (MGEs) like plasmids, transposons, and bacteriophages. rki.de While the agr locus is not typically considered a classical MGE, the possibility of its transfer, or parts of it, contributes to the genetic mosaicism observed in staphylococcal populations. nih.gov

    Advanced Methodologies for the Study of Delta Lysin I

    Spectroscopic Techniques for Conformational and Interaction Analysis

    Spectroscopic methods are pivotal in understanding the dynamic processes of Delta-lysin I binding to and disrupting membranes. They provide real-time data on the kinetics and structural rearrangements involved in its lytic activity.

    Stopped-flow fluorescence spectroscopy is a powerful technique for studying the rapid kinetics of molecular interactions in solution. For this compound, this method has been used to monitor the kinetics of its binding to and insertion into phospholipid vesicles. One common experimental setup involves loading phospholipid vesicles with a fluorescent dye, such as carboxyfluorescein, at a concentration high enough to cause self-quenching. When this compound disrupts the vesicle membrane, the dye is released, leading to dilution and a measurable increase in fluorescence intensity. By rapidly mixing the peptide with the vesicle suspension, the entire process of binding, insertion, and pore formation, leading to dye release, can be followed on a millisecond timescale. These studies have revealed that the insertion of this compound is highly dependent on the peptide-to-lipid ratio, which suggests that a critical number of monomers must associate on the membrane surface for lytic activity to occur.

    Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It is used to measure distances on the scale of 1-10 nanometers, making it an ideal tool for studying the proximity and interaction between molecules like peptides and lipids. In the context of this compound, FRET has been employed to investigate the kinetics of the peptide's binding to membranes. An experimental approach uses the intrinsic fluorescence of the tryptophan residue within the this compound sequence as the donor fluorophore. A fluorescently labeled lipid analog incorporated into the membrane of a phospholipid vesicle serves as the acceptor. When the peptide binds to the vesicle surface, the tryptophan donor comes into close proximity with the lipid acceptor, allowing for energy transfer. The rate and efficiency of this transfer provide quantitative data on the binding kinetics and the degree of association between the peptide and the membrane.

    Membrane Mimic Systems for In Vitro Studies

    To study the interaction of this compound with cell membranes in a controlled environment, various artificial membrane systems are utilized. These mimics replicate key features of biological membranes, allowing for detailed biophysical characterization of peptide-lipid interactions.

    Phospholipid vesicles, including liposomes, are spherical structures composed of one or more lipid bilayers enclosing an aqueous core. They are extensively used as models for cell membranes in studies of this compound. These vesicles can be prepared with specific lipid compositions to mimic different types of biological membranes. By encapsulating markers like carboxyfluorescein, researchers can perform dye-leakage assays to quantify the membrane-disrupting activity of the peptide. Kinetic studies using stopped-flow fluorescence with these vesicles have helped formulate detailed mechanisms for peptide binding, association, and insertion. Research indicates that this compound may not form stable, long-lived pores but rather causes transient disruptions that lead to the release of vesicle contents.

    Vesicle TypeComposition ExampleApplication in this compound ResearchKey Findings
    Large Unilamellar Vesicles (LUVs)1-palmitoyl-2-oleoylphosphatidylcholine (POPC)Dye-leakage assays to measure lytic activity kinetics.Lysis is dependent on peptide-to-lipid ratio, suggesting an aggregation-dependent mechanism.
    Multilamellar Vesicles (MLVs)Dimyristoylphosphatidylcholine (DMPC)Differential Scanning Calorimetry (DSC) and NMR studies.This compound affects the thermotropic phase behavior of the lipid bilayer.

    Phospholipid monolayers at an air-water interface serve as another simplified model of a biological membrane. This system allows for the precise control of the initial packing density of lipid molecules. The interaction of this compound with these monolayers can be studied by injecting the peptide into the aqueous subphase beneath the lipid film. The Wilhelmy plate method is often used to measure the surface pressure of the monolayer. An increase in surface pressure upon peptide injection indicates that the peptide is inserting into the lipid film. Studies have shown that this compound causes a marked increase in surface pressure when interacting with phospholipid monolayers, with the magnitude of the change being greater at lower initial surface pressures. acs.org This suggests that a less tightly packed membrane facilitates greater peptide interaction and penetration. acs.org

    Monolayer LipidInitial Surface Pressure (mN/m)Max. Surface Pressure Increase (Δπ) with this compound (mN/m)
    Egg PC524.3
    Egg PC1019.8
    Egg PC1516.5
    Egg PC2011.2
    Data derived from studies on peptide-monolayer interactions, illustrating the principle that lower initial packing pressure allows for greater peptide insertion. acs.org

    Molecular Biology and Genetic Manipulation Techniques

    Molecular biology and genetic manipulation are crucial for understanding the structure-function relationships of this compound and the regulation of its gene, hld. These techniques allow researchers to modify the peptide's sequence and study the impact of these changes on its activity, as well as to probe the genetic control of its expression.

    Key techniques and findings include:

    Peptide Synthesis and Analogs: The chemical synthesis of this compound and its analogs has been instrumental in identifying key structural features. For example, analogs with sequential deletions of N-terminal residues or substitutions of specific amino acids (e.g., replacing aspartic acids with lysines or introducing a proline) have been created. nih.gov Studies on these analogs revealed that shorter versions of the peptide could exhibit even greater hemolytic activity than the native form. nih.gov Conversely, introducing a proline residue, known to disrupt helical structures, resulted in a loss of hemolytic activity. nih.gov

    Deletion Replacement Mutagenesis: The chromosomal hld gene has been targeted using deletion replacement mutagenesis in Staphylococcus aureus. nih.govembopress.org This research has shown that the absence of the hld gene has a pleiotropic effect, impacting the synthesis of several other virulence factors that are controlled by the accessory gene regulator (agr) system. nih.govembopress.org This indicates that the hld gene, or its transcript, is itself part of this complex regulatory network. nih.gov

    Site-Directed Mutagenesis: To separate the function of the this compound peptide from its mRNA transcript, site-directed mutagenesis has been used. nih.govfrontiersin.org For instance, an early stop codon was introduced into the hld structural gene. embopress.orgnih.gov The resulting strain produced a truncated, non-functional peptide but a largely intact mRNA. This approach demonstrated that the hld transcript itself plays a significant role in regulating the expression of other virulence genes, such as alpha-toxin and protein A. embopress.orgnih.gov However, the peptide product was found to be necessary for regulating extracellular protease expression. embopress.orgnih.gov

    Genetic Complementation: The effects of hld gene mutations have been confirmed through complementation studies. embopress.orgnih.govfrontiersin.org Plasmids carrying the wild-type or mutated hld gene were introduced into mutant strains to see if the original phenotype could be restored. These experiments confirmed that the observed regulatory effects were directly due to the manipulated hld gene and its products. embopress.orgnih.gov

    Gene Deletion and Mutagenesis for Functional Dissection

    To understand the precise role of this compound in the broader context of staphylococcal virulence, researchers have employed techniques of gene deletion and mutagenesis. These approaches allow for the targeted removal or alteration of the hld gene, which encodes Delta-lysin, to observe the resulting functional consequences.

    A key strategy is deletion replacement mutagenesis , which has been used to investigate the function of the chromosomal hld gene in Staphylococcus aureus. In one seminal study, the complete deletion of the hld gene was shown to have a pleiotropic effect on the expression of other virulence factors, mirroring the effects of mutations in the accessory gene regulator (agr) locus. nih.govembopress.org This demonstrated that the hld gene, or its transcript, is an integral part of the agr regulatory system. nih.govembopress.org

    The functional impact of this gene deletion is significant. Mutants with a deleted hld gene exhibited a nearly complete cessation in the production of alpha-toxin, serine protease, and metalloprotease. nih.gov Conversely, the synthesis of Protein A was more than tenfold higher in these mutants compared to the wild-type strain. nih.gov These changes in protein expression were also reflected at the transcriptional level, as confirmed by Northern blotting experiments which showed corresponding changes in the levels of alpha-toxin and Protein A mRNAs. nih.gov

    Furthermore, site-directed mutagenesis can be employed to introduce specific changes into the hld gene sequence. For instance, introducing an early stop codon into the Delta-lysin structural gene allowed researchers to differentiate between the functions of the peptide itself and its mRNA transcript. nih.govembopress.org It was found that the mutant hld allele containing the stop codon could still complement the effects on alpha-toxin and Protein A synthesis, suggesting a regulatory role for the hld transcript. nih.govembopress.org However, this mutant allele could not restore the production of extracellular proteases, indicating that the Delta-lysin peptide itself may also be involved in regulating the expression of certain exoprotein genes. nih.govembopress.org

    The following table summarizes the observed effects of hld gene deletion on the expression of other S. aureus virulence factors.

    Virulence FactorEffect of hld Gene DeletionReference
    Alpha-toxinAlmost complete block in synthesis nih.gov
    Serine ProteaseAlmost complete block in synthesis nih.gov
    MetalloproteaseAlmost complete block in synthesis nih.gov
    Protein A>10-fold increase in synthesis nih.gov

    These genetic manipulation techniques are crucial for dissecting the complex regulatory networks in which this compound participates and for understanding its multifaceted role in staphylococcal pathogenesis.

    In Vitro Protein Synthesis Systems

    In vitro protein synthesis, or cell-free protein synthesis, offers a powerful tool for studying this compound without the complexities of a living cellular environment. These systems allow for the controlled production of the protein from its corresponding mRNA, facilitating studies on its basic properties and translational regulation.

    The in vitro synthesis of Delta-lysin from Staphylococcus aureus has been successfully achieved using a modified Escherichia coli S-30 system. nih.govnih.gov In these experiments, total cellular RNA is extracted from S. aureus and used as a template for translation in the cell-free system. nih.govnih.gov The newly synthesized Delta-lysin can then be identified and isolated from the translation products using techniques such as immunoprecipitation and immunoabsorption. nih.govnih.gov

    One of the key findings from these in vitro studies is that the Delta-lysin synthesized in a cell-free system is similar in size to the mature, secreted form of the toxin. nih.govnih.gov This indicates that Delta-lysin does not require a signal sequence for its secretion from the bacterial cell, a characteristic that distinguishes it from many other secreted proteins. nih.govnih.gov

    Furthermore, in vitro synthesis has been instrumental in studying the stability of the mRNA that codes for Delta-lysin. By inhibiting DNA-dependent RNA polymerase activity with rifampin and measuring the residual lysin synthesis, researchers have determined the half-life of the Delta-lysin mRNA. nih.gov In the late logarithmic to early stationary phase of growth, the Delta-lysin mRNA was found to be remarkably stable, with a half-life of approximately 20 minutes. nih.gov This stability is a significant factor in the regulation of Delta-lysin production.

    Advanced Protein Characterization

    The purification and detailed structural analysis of this compound are essential for understanding its function. Advanced chromatographic and spectrometric techniques have been pivotal in achieving this.

    Reversed-Phase Chromatography for Purification and Analysis

    Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the purification and analysis of peptides and proteins based on their hydrophobicity. hplc.eu This method has been successfully applied to the purification of Delta-lysin and its variants.

    In a study of a novel Delta-lysin variant, E229DL, produced by Staphylococcus epidermidis, a series of reversed-phase chromatographic separations were used to purify the peptide to homogeneity from acidified-methanol extracts of cell cultures. nih.gov This purification was a critical step in enabling the subsequent characterization of the peptide's biological activity and structure. nih.gov

    The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The sample is introduced into the mobile phase, and as it passes through the column, hydrophobic molecules in the sample adsorb to the stationary phase. By gradually increasing the hydrophobicity of the mobile phase (e.g., by increasing the concentration of an organic solvent like acetonitrile), the adsorbed molecules are eluted in order of increasing hydrophobicity. hplc.eu This high-resolution separation is essential for isolating a specific peptide like Delta-lysin from a complex mixture of other cellular components.

    Mass Spectrometry-Based Characterization (e.g., for peptide analysis)

    Mass spectrometry is an indispensable tool for the precise characterization of proteins and peptides, providing accurate mass measurements and sequence information. Whole-Cell Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (WC-MALDI-TOF) mass spectrometry has been effectively used to detect the production of Delta-toxin in clinical isolates of S. aureus. nih.govplos.org

    This technique allows for the rapid analysis of intact bacterial cells, and the resulting mass spectrum can reveal the presence of specific proteins like Delta-toxin. In one study, the Delta-toxin peak was identified at a mass-to-charge ratio (m/z) of 3005 ± 5 Thomson, which corresponds to the expected mass of the naturally formylated Delta-toxin. nih.govplos.org A variant of the toxin, G10S, was also identified with a peak at 3035 ± 5 Thomson. nih.govresearchgate.net

    The ability to detect Delta-toxin production by WC-MALDI-TOF MS has significant clinical implications, as it can be used to infer the status of the agr regulatory system, a key determinant of virulence in S. aureus. nih.govplos.org A lack of the Delta-toxin peak in the mass spectrum is correlated with a dysfunctional agr system. plos.org

    The table below shows the identified mass peaks for Delta-toxin and its variant using WC-MALDI-TOF MS.

    Toxin FormExpected Mass (Thomson)Observed Mass Peak (m/z)Reference
    Naturally Formylated Delta-toxin3005.33005 ± 5 nih.govplos.org
    G10S VariantNot specified3035 ± 5 nih.govresearchgate.net

    Beyond detection, mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for detailed peptide analysis, such as peptide mass fingerprinting and sequencing, to confirm the primary structure of this compound. shimadzu.ch

    Biophysical Approaches to Study Membrane Interactions

    Understanding the interaction of this compound with biological membranes is key to elucidating its mechanism of action. A variety of biophysical techniques are employed to study these interactions at a molecular level.

    These methods have revealed that this compound, a 26-residue peptide, adopts an alpha-helical, amphipathic structure when it binds to membranes. nih.gov It preferentially binds to the liquid-disordered domains of mixed-phase lipid vesicles, which leads to a concentration of the peptide in these regions. nih.gov This localized concentration enhances peptide aggregation and, subsequently, the rate of peptide-induced dye efflux from lipid vesicles. nih.gov The efficient lysis of eukaryotic cells by Delta-lysin is therefore attributed to its exclusion from ordered lipid "rafts," rather than specific interactions with cholesterol or sphingomyelin. nih.gov

    Investigations into the kinetics of Delta-lysin's interaction with phospholipid vesicles have been conducted using stopped-flow fluorescence. acs.org These studies have examined both the release of carboxyfluorescein from vesicles and fluorescence energy transfer from the intrinsic tryptophan of the peptide to a membrane-bound lipid probe. acs.org The findings suggest that Delta-lysin insertion is highly dependent on the peptide-to-lipid ratio, implying that the association of a critical number of monomers on the membrane is necessary for its activity. acs.org Interestingly, these studies did not find evidence for the formation of a stable, membrane-inserted pore. Instead, it appears that the peptide rapidly and reversibly crosses the membrane, causing the release of the vesicle contents in the process. acs.org

    Surface Plasmon Resonance (SPR) for Lysin-Biofilm Interactions

    Surface Plasmon Resonance (SPR) is a powerful, label-free technique for monitoring biomolecular interactions in real-time. nih.gov While specific SPR studies on this compound are not widely reported, the methodology has been successfully used to investigate the interactions of other lysins with S. aureus biofilms, providing a valuable framework for how this technique can be applied to this compound. nih.govfrontiersin.org

    In a typical SPR experiment to study lysin-biofilm interactions, a gold sensor chip is used to culture an S. aureus biofilm. nih.gov The lysin of interest is then flowed over the biofilm-coated surface, and the binding and subsequent disruption of the biofilm are monitored in real-time by detecting changes in the refractive index at the sensor surface. nih.gov

    A study on the interactions of three different lysins (ClyF, ClyC, and PlySs2) with S. aureus biofilms using SPR revealed that the lysins bound to the biofilm rapidly, with biofilm destruction commencing after a longer period. nih.gov By analyzing the SPR response curves with a 1:1 binding model, the affinity constants (K D ) for these interactions could be determined. nih.gov

    The following table presents the affinity constants for the interaction of three different lysins with S. aureus biofilms, as determined by SPR.

    LysinAffinity Constant (K D ) (μM)Reference
    ClyF3.18 ± 0.127 nih.gov
    ClyC1.12 ± 0.026 nih.gov
    PlySs215.5 ± 0.514 nih.gov

    This data demonstrates the utility of SPR in quantifying the binding affinity of lysins to biofilms, which is a critical parameter for their potential as anti-biofilm agents. The SPR platform provides a dynamic view of the entire interaction process, including association (adsorption) and dissociation (destruction), which is invaluable for understanding the complex mechanisms of lysin activity against bacterial biofilms. nih.gov

    X-ray Studies of Peptide-Membrane Complexes

    Determining the high-resolution structure of peptide-membrane complexes is fundamental to understanding the molecular mechanisms of pore formation. X-ray crystallography has been a powerful technique in revealing the atomic details of soluble and membrane-bound proteins. However, obtaining well-ordered crystals of peptide-membrane complexes remains a significant challenge due to the inherent flexibility of the peptides and the fluid nature of lipid bilayers.

    While a crystal structure of Staphylococcus aureus this compound directly in complex with a lipid membrane is not available, significant insights can be drawn from the crystal structure of the monomeric form of a related toxin, Delta toxin from Clostridium perfringens, which shares sequence similarity with staphylococcal δ-toxin. This structure was determined at a resolution of 2.4 Å and provides a model for understanding the initial state of the toxin before membrane interaction and oligomerization. researchgate.netnih.govresearchgate.net

    The study of the monomeric C. perfringens Delta toxin revealed a fold similar to that of staphylococcal β-pore-forming toxins, including α-hemolysin and leucocidin components. nih.govplos.org This structural homology suggests that they may share a common mechanism of membrane binding and pore assembly. The crystal structure highlighted key domains involved in these processes: a β-sandwich domain, a latch domain, a stem domain, and a rim domain. researchgate.netplos.org Superposition of this structure with phospholipid-bound staphylococcal toxins, such as the F component of S. aureus leucocidin (LukF), showed that glycerol molecules in the Delta toxin structure occupy similar hydrophobic clefts as the phospholipids in LukF, indicating a likely membrane-binding interface. researchgate.netnih.gov

    Based on the structural data from the monomeric form and its homology to the known heptameric pore of staphylococcal α-hemolysin, a model of the heptameric pore form of the Delta toxin has been constructed. researchgate.netnih.govresearchgate.net This model predicts how the individual monomers might assemble on the membrane surface to form a β-barrel pore.

    Interactive Data Table: Crystallographic Data for Monomeric Clostridium perfringens Delta Toxin
    ParameterValue
    Resolution2.4 Å
    Space GroupP2₁2₁2
    Unit Cell Dimensions (a, b, c)112.93 Å, 58.48 Å, 49.66 Å
    Molecules per Asymmetric Unit1
    Data Source researchgate.netnih.gov

    Computational Modeling and Simulation Approaches

    Computational modeling and molecular dynamics (MD) simulations have emerged as indispensable tools for investigating the dynamic processes of peptide-membrane interactions that are often difficult to capture with experimental techniques alone. These approaches allow for the detailed examination of the binding, insertion, and oligomerization of toxins like this compound within a lipid bilayer environment.

    Molecular dynamics simulations of staphylococcal pore-forming toxins, such as α-hemolysin and γ-hemolysin, have provided valuable insights into the molecular-level interactions that govern pore formation. nih.govmdpi.comunitn.it These studies typically employ all-atom or coarse-grained models to simulate the behavior of the toxin and the lipid membrane over time.

    The general workflow for such simulations involves several key steps:

    System Setup: A model lipid bilayer, often composed of lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), is constructed to mimic the target cell membrane. The toxin, often starting from a known crystal or solution structure, is placed in the aqueous phase near the membrane.

    Force Field Selection: A force field, which is a set of parameters describing the potential energy of the system, is chosen. Commonly used force fields for protein-lipid systems include CHARMM36 and AMBER. febscongress.org

    Simulation: The simulation is run using software packages like GROMACS, NAMD, or AMBER. febscongress.org The simulation calculates the forces on each atom and integrates Newton's equations of motion to track the trajectory of the system over time, typically on the nanosecond to microsecond timescale.

    Analysis: The resulting trajectories are analyzed to understand various aspects of the interaction, including the orientation and depth of peptide insertion, conformational changes in the peptide and lipids, the role of specific amino acid residues, and the energetics of the process.

    For toxins like this compound, simulations can be used to model its initial binding to the membrane surface, its transition from a surface-bound state to a transmembrane orientation, and the subsequent aggregation of monomers to form a functional pore. These simulations can reveal how the amphipathic nature of the δ-toxin helix drives its insertion into the hydrophobic core of the membrane. nih.govwikipedia.org Furthermore, computational approaches can be used to predict the structure of the oligomeric pore, even in the absence of a high-resolution experimental structure. researchgate.netnih.gov

    Interactive Data Table: Typical Parameters for Molecular Dynamics Simulations of Staphylococcal Toxins
    ParameterTypical Value/Choice
    Software GROMACS, NAMD, AMBER febscongress.org
    Force Field CHARMM36, AMBER febscongress.org
    Lipid Bilayer Composition POPC, DPPC, mixtures with cholesterol nih.govmdpi.com
    Water Model TIP3P nih.gov
    Simulation Time 100s of nanoseconds to microseconds
    Temperature ~300-310 K
    Pressure 1 bar

    Current Research Challenges and Future Directions for Delta Lysin I Studies

    Elucidating the Precise Molecular Mechanism of Membrane Permeabilization

    The exact molecular mechanism by which Delta-lysin I (also referred to as δ-lysin) from Staphylococcus aureus disrupts cell membranes remains a subject of active investigation. While it is known to be a 26-amino acid peptide that forms an amphipathic helix upon interacting with lipid bilayers, the precise nature of its pore-forming activity is not fully understood. nih.gov

    Initially, the "barrel-stave" model, where peptide monomers assemble to form a pore, was a prominent theory. nih.govresearchgate.net However, experimental evidence supporting a stable, inserted pore structure is lacking. nih.gov Kinetic studies using stopped-flow fluorescence on phospholipid vesicles have provided a more nuanced view. These experiments, which measure the release of carboxyfluorescein from vesicles and fluorescence energy transfer, suggest a detailed kinetic mechanism involving peptide binding, association on the membrane surface, and subsequent insertion. nih.gov The insertion of this compound is highly dependent on the peptide-to-lipid ratio, indicating that a critical number of monomers must associate on the membrane for it to be active. nih.gov Instead of forming a stable pore, it appears the peptide rapidly and reversibly crosses the membrane, causing the release of the vesicle's contents in the process. nih.gov

    Other proposed models for membrane permeabilization by antimicrobial peptides, which may offer insights into this compound's function, include the "carpet" model and the "toroidal pore" model. researchgate.net In the carpet model, peptides accumulate on the membrane surface, disrupting its integrity, while in the toroidal model, peptides and lipids together form the pore lining. researchgate.net The actions of these peptides are influenced by factors such as their amphipathicity, hydrophobicity, and electrostatic interactions with the membrane. nih.govasm.org The ability of this compound to fold into an amphipathic α-helix is a key feature, similar to other membrane-active peptides like melittin. nih.govacs.org

    Table 1: Proposed Models of Membrane Permeabilization by Peptides

    Model Description Key Characteristics of this compound
    Barrel-Stave Peptide monomers insert into the membrane to form a barrel-like pore. Initially proposed, but lacks strong experimental confirmation for stable pore formation. nih.gov
    Carpet Peptides accumulate on the membrane surface, disrupting its structure like a detergent. Plausible due to the amphipathic nature of the peptide. researchgate.netnih.gov
    Toroidal Pore Peptides and lipid head groups together form the lining of a pore, inducing membrane curvature. A possible mechanism that aligns with the peptide's ability to induce membrane leakage. researchgate.net
    Rapid Translocation Peptide rapidly and reversibly crosses the membrane, causing transient leakage. Supported by kinetic studies showing no evidence of a stable inserted pore. nih.gov

    Understanding the Regulatory Networks Beyond agr

    The primary regulatory system governing the expression of this compound is the accessory gene regulator (agr) quorum-sensing system. nih.govnih.govembopress.org The hld gene, which encodes this compound, is located within the transcript of RNAIII, the effector molecule of the agr system. nih.govasm.org The agr system itself is a complex two-component regulatory system involving AgrA, AgrB, AgrC, and AgrD, which work together to sense bacterial population density and upregulate the expression of virulence factors, including toxins like this compound, during the post-exponential growth phase. nih.govelifesciences.org

    However, research suggests that the regulation of this compound and other virulence factors is not solely dependent on the agr system. Studies have shown that even in the absence of a functional electron transport chain, which reduces agr expression, the production of hemolysins is still impacted, indicating that factors beyond agr activity are involved. nih.gov

    Genome-wide association studies (GWAS) have identified numerous genes potentially associated with variations in Delta-toxin production among different S. aureus strains. peerj.com One such study found 45 genes that could influence toxin levels. peerj.com For instance, mutations in the carA gene, which encodes a subunit of carbamoyl (B1232498) phosphate (B84403) synthase, were found to completely abolish toxin production. peerj.com This highlights the intricate connection between bacterial metabolism and virulence factor expression. Furthermore, significant differences in Delta-toxin production have been observed between different S. aureus clonal complexes (CCs) and between methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, suggesting a complex interplay of genetic factors. peerj.com

    Investigating Species-Specific Differences and Functional Variations in Delta-lysins

    Delta-lysins are produced by various staphylococcal species, and there are notable differences in their amino acid sequences and biological activities. For example, the Delta-lysin from a canine isolate of Staphylococcus intermedius differs by only a single amino acid from the Delta-lysin of a canine S. aureus isolate. nih.gov In contrast, the Delta-lysin from human S. aureus strains has nine amino acid differences compared to the canine S. aureus strain. nih.gov These variations in amino acid sequence can lead to functional differences.

    A notable example is a naturally occurring variant of Delta-lysin, designated E229DL, produced by a strain of Staphylococcus epidermidis. nih.gov This variant exhibits broad-spectrum antimicrobial activity against Gram-positive pathogens, including MRSA, but has significantly limited hemolytic and cytopathic effects on eukaryotic cells at its minimum inhibitory concentration. nih.gov This suggests that it is possible for Delta-lysin variants to possess potent antibacterial activity with reduced toxicity to host cells.

    The genetic basis for these variations is rooted in the hld gene, which is part of the agr locus. nih.gov The nucleotide sequences of RNAIII, which contains the hld open reading frame, show variations among different staphylococcal species like S. aureus, S. lugdunensis, S. epidermidis, and S. intermedius. nih.gov Furthermore, studies have shown that the expression level of the hld gene can vary significantly not only between different bacterial species but also depending on the source of the clinical isolate. researchgate.net

    Table 2: Amino Acid Sequence Comparison of Delta-lysins from Different Staphylococcal Species and Hosts

    Organism Host Amino Acid Sequence Reference
    S. aureus Human MAQDIISTISDLVKWIIDTVNKFTKK nih.gov
    S. aureus Canine MAQDIISTIGDLVKWIIDTVNKFTKK nih.gov
    S. intermedius Canine MAQDIISTIGDLVKWIIDTVNKFTKK nih.gov

    Note: The table illustrates known variations; complete sequence data for all species is extensive.

    Role of this compound in Polymicrobial Interactions and Biofilm Dynamics

    S. aureus frequently forms biofilms with the fungus Candida albicans. nih.gov In these dual-species biofilms, S. aureus has been observed to preferentially adhere to the hyphal elements of C. albicans. nih.gov This physical interaction may facilitate the invasion of host tissues by S. aureus, as the fungal hyphae can penetrate epithelial layers. nih.gov The presence of S. aureus within these mixed biofilms can lead to altered protein expression, affecting metabolism, stress responses, and the production of virulence factors. nih.gov

    This compound, as a surfactant-like peptide, may play a role in the structuring and dispersal of biofilms. mdpi.com The detachment of cells from a mature biofilm is a crucial step in the dissemination of infection, and this process can be mediated by proteases, nucleases, and surfactant proteins. mdpi.com While the precise role of this compound in the dispersal of polymicrobial biofilms is an area for further research, its ability to disrupt membranes suggests it could influence the integrity of the biofilm matrix and the viability of competing microorganisms within the biofilm. The complex network of interactions within a biofilm has the potential to alter the course of wound healing and infection outcomes. researchgate.net

    Exploration of Novel this compound Variants with Modified Activities

    The potential to engineer novel variants of this compound with modified activities is an exciting area of research. Protein engineering techniques, such as modifying amino acid sequences, can be used to create peptides with desired properties, for instance, enhanced antimicrobial activity and reduced toxicity to host cells. nih.gov

    The discovery of the naturally occurring S. epidermidis Delta-lysin variant E229DL, which has potent antibacterial effects but limited hemolytic activity, serves as a proof of concept. nih.gov This variant demonstrates that the antimicrobial and cytotoxic functions of Delta-lysin can be separated.

    The modular nature of some bacterial toxins, like lysins from bacteriophages, allows for the swapping of functional domains to create chimeric proteins with customized lytic spectra. frontiersin.org While this compound is a smaller peptide, principles of protein engineering could be applied to generate variants with altered target specificity or improved stability. For example, modifications could be made to the hydrophobic or charged residues to fine-tune its interaction with different types of cell membranes. The development of high-throughput screening methods is crucial for efficiently identifying engineered variants with the desired functionalities. acs.org Furthermore, the chemical modification of amino acids, such as lysine (B10760008), has been shown to alter the biological activity of other proteins and could be an avenue for creating novel this compound variants. mdpi.comgoogle.com

    Q & A

    Q. What experimental approaches are recommended for characterizing Delta-lysin I’s membrane interactions?

    To study membrane interactions, employ biophysical techniques such as circular dichroism (CD) spectroscopy to analyze secondary structure changes in lipid environments and surface plasmon resonance (SPR) to quantify binding kinetics. Include negative controls (e.g., non-lytic peptides) and validate findings with fluorescence-based vesicle leakage assays .

    Q. How can researchers identify knowledge gaps in this compound’s structure-function relationships?

    Q. What are the critical variables to control when assessing this compound’s cytotoxicity in vitro?

    Standardize cell membrane composition (e.g., phosphatidylcholine vs. cholesterol-rich membranes), buffer ionic strength, and peptide-to-lipid ratios. Use flow cytometry to quantify cell viability and include controls for osmotic stress. Replicate experiments across multiple cell lines (e.g., erythrocytes, macrophages) to assess cell-type specificity .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s pore-forming mechanisms be reconciled?

    Perform comparative assays using atomic force microscopy (AFM) and cryo-electron microscopy (cryo-EM) to resolve structural discrepancies. For example, if studies conflict on pore size (e.g., 2 nm vs. 5 nm), analyze peptide concentration-dependent oligomerization in synthetic lipid bilayers. Use molecular dynamics simulations to model plausible intermediate states .

    Q. What methodological strategies address challenges in reproducing this compound’s antimicrobial activity across labs?

    Publish detailed protocols for peptide purification (e.g., HPLC gradients) and lipid vesicle preparation (e.g., extrusion pore sizes). Share raw data on platforms like Zenodo for transparency. If activity varies, test batch-to-batch purity via mass spectrometry and validate lipid sourcing (e.g., synthetic vs. extracted lipids) .

    Q. How can researchers differentiate this compound’s direct membrane disruption from indirect immune modulation effects?

    Combine knockout models (e.g., TLR4-deficient macrophages) with real-time impedance sensing (e.g., xCELLigence) to decouple lytic activity from cytokine-mediated responses. Use ELISA to measure inflammatory markers (e.g., IL-6) in parallel with lactate dehydrogenase (LDH) release assays .

    Data Analysis and Interpretation

    Q. What statistical methods are robust for analyzing this compound’s dose-dependent cytotoxicity?

    Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using tools like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical packages like R’s outliers .

    Q. How should researchers handle incomplete or noisy data in this compound’s kinetic studies?

    Use Bayesian inference to model kinetic parameters (e.g., binding rates) under uncertainty. Validate models with bootstrapping or Monte Carlo simulations. For fluorescence quenching assays, apply noise-reduction algorithms (e.g., wavelet transforms) before curve fitting .

    Tables for Methodological Reference

    Technique Application Key Parameters References
    Circular Dichroism (CD)Secondary structure in lipid environmentsWavelength range: 190–260 nm; temperature control
    Surface Plasmon Resonance (SPR)Binding kineticsFlow rate: 20 µL/min; lipid density: ~1,000 RU
    Cryo-EMOligomer visualizationResolution: ≤3 Å; sample vitrification
    Statistical Test Use Case Software/Tool References
    Nonlinear regressionDose-response curvesGraphPad Prism, R (drc package)
    Bayesian inferenceParameter estimation under uncertaintyStan, PyMC3

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.